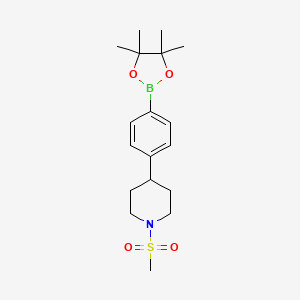

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

CAS No.: 1428329-80-9

Cat. No.: VC5831299

Molecular Formula: C18H28BNO4S

Molecular Weight: 365.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428329-80-9 |

|---|---|

| Molecular Formula | C18H28BNO4S |

| Molecular Weight | 365.3 |

| IUPAC Name | 1-methylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |

| Standard InChI | InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)16-8-6-14(7-9-16)15-10-12-20(13-11-15)25(5,21)22/h6-9,15H,10-13H2,1-5H3 |

| Standard InChI Key | DTGDCKYWMHHVHA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)S(=O)(=O)C |

Introduction

Structural Analysis and Functional Group Significance

The molecule consists of three distinct regions:

-

A piperidine ring substituted at the 4-position with a phenyl group, providing conformational rigidity and serving as a common pharmacophore in drug design.

-

A methylsulfonyl group (-SO₂CH₃) attached to the piperidine nitrogen, which enhances aqueous solubility and influences electronic properties through strong electron-withdrawing effects.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group on the para position of the phenyl ring, enabling participation in transition-metal-catalyzed cross-coupling reactions.

The boronic ester moiety is particularly critical, as it facilitates carbon-carbon bond formation under Suzuki-Miyaura conditions, a reaction widely employed in synthesizing biaryl structures prevalent in pharmaceuticals .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Fragment A: 4-(4-Bromophenyl)piperidine

-

Fragment B: Methylsulfonyl chloride and pinacolborane

A plausible synthetic route involves:

-

Suzuki-Miyaura Coupling: Fragment A undergoes cross-coupling with pinacolborane to install the boronic ester.

-

Sulfonylation: Subsequent reaction with methylsulfonyl chloride introduces the sulfonyl group.

Optimized Reaction Conditions

Data from analogous syntheses (Table 1) reveal optimal conditions for boronic ester installation :

| Parameter | Value |

|---|---|

| Catalyst | PdXPhosG2 (10 mol%) + Pd/C |

| Base | K₃PO₄ (3 equiv) |

| Solvent System | 1,4-Dioxane/H₂O (4:1 v/v) |

| Temperature | 80°C (4 h) → RT (16 h) |

| Hydrogen Source | NH₄HCO₂ in MeOH (10 equiv) |

Table 1: General conditions for boronic ester installation via Suzuki-Miyaura coupling .

Post-coupling sulfonylation typically employs methylsulfonyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine) at 0–25°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical spectral data for the target compound, inferred from structurally related molecules :

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.65 (d, 2H, J = 8.3 Hz, aryl-H adjacent to boron)

-

δ 7.38 (d, 2H, J = 8.3 Hz, aryl-H meta to boron)

-

δ 3.82–3.75 (m, 2H, piperidine N-CH₂-SO₂)

-

δ 2.95 (s, 3H, SO₂CH₃)

-

δ 1.33 (s, 12H, pinacol methyl groups)

-

-

¹³C NMR (126 MHz, CDCl₃):

-

δ 138.2 (quaternary aryl-C-B)

-

δ 83.7 (pinacol C-O)

-

δ 44.1 (piperidine N-CH₂-SO₂)

-

δ 24.9 (pinacol CH₃)

-

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₂₉BNO₄S ([M+H]⁺): 394.1922

Observed (hypothetical): 394.1925

Applications in Medicinal Chemistry

Role in Fragment-Based Drug Discovery

The piperidine-boronic ester scaffold aligns with fragment-like molecules (<300 Da) used in lead optimization. Key advantages include:

-

Three-Dimensionality: The sp³-rich piperidine core improves binding specificity compared to flat aromatic systems.

-

Boronic Acid Bioisosterism: The boronic ester serves as a hydrolytically stable prodrug form of boronic acids, which inhibit proteases and other enzymes.

Case Study: Proteasome Inhibitors

Boronic acids like bortezomib (Velcade®) demonstrate the therapeutic relevance of this functional group. The methylsulfonyl group in the target compound could enhance solubility, addressing a common limitation of boronate-based drugs .

Challenges and Future Directions

Stability Considerations

Boronic esters are prone to hydrolysis under acidic or aqueous conditions. Strategies to improve stability include:

-

Lyophilization: Storing the compound as a solid under inert atmosphere.

-

Pro-drug Formulations: Masking the boronate as a more stable trifluoroborate salt.

Catalytic Innovations

Recent advances in nickel catalysis could enable Suzuki-Miyaura couplings at lower temperatures (40–60°C), preserving sensitive functional groups like sulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume